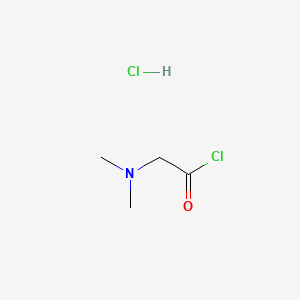

2-(Dimethylamino)acetyl chloride hydrochloride

Description

Historical Context and Discovery

The synthesis of 2-(dimethylamino)acetyl chloride hydrochloride (CAS 60853-81-8) emerged from mid-20th-century efforts to develop reactive intermediates for pharmaceutical applications. Early methodologies involved the reaction of dimethylaminoethanol with thionyl chloride under controlled conditions, as described in patent CN105693525A. By the 1990s, optimized protocols using sodium hydrosulfite and dichloromethane were reported, enabling its use in synthesizing derivatives of 17-Allylaminogeldanamycin, a heat shock protein inhibitor. The compound gained prominence due to its dual functionality: the acyl chloride group facilitates nucleophilic substitutions, while the dimethylamino group enhances solubility in polar solvents.

Significance in Organic Chemistry

This compound is a cornerstone in synthetic organic chemistry due to its dual reactivity. The acyl chloride moiety participates in Friedel-Crafts acylations and esterifications, while the dimethylamino group acts as an electron donor, stabilizing transition states in SN2 reactions. For example, it serves as a key intermediate in the synthesis of tetracycline antibiotics, where it introduces dimethylaminoacetyl side chains critical for antimicrobial activity. Its hydrochloride salt form improves stability, making it preferable for large-scale industrial processes.

Position in Chemical Classification Systems

This compound belongs to two primary classes:

- Acyl Chlorides : Classified under carboxylic acid derivatives (IUPAC subclass chlorocarbonyl compounds).

- Ammonium Salts : The protonated dimethylamino group places it in the quaternary ammonium compounds category.

Its IUPAC name is This compound , with the molecular formula C₄H₉Cl₂NO and a molar mass of 158.03 g/mol .

Research Importance and Applications Overview

Research on this compound spans:

- Pharmaceuticals : Synthesis of kinase inhibitors and antibiotic derivatives.

- Materials Science : Functionalization of polymers for enhanced conductivity.

- Analytical Chemistry : Detection via LC-MS in drug substance analysis.

Table 1: Key Synthetic Routes to this compound

Table 2: Applications in Drug Synthesis

Propriétés

IUPAC Name |

2-(dimethylamino)acetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXDKDOPWPFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553914 | |

| Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60853-81-8 | |

| Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)acetyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2-(Dimethylamino)acetyl chloride hydrochloride typically involves the reaction of dimethylamine with chloroacetyl chloride in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to achieve high purity .

Analyse Des Réactions Chimiques

2-(Dimethylamino)acetyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(Dimethylamino)acetic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-(Dimethylamino)acetyl chloride hydrochloride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)acetyl chloride hydrochloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. This reactivity is due to the presence of the acyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 60853-81-8

- Molecular Formula: C₄H₈NOCl·HCl

- Molecular Weight : 158.03 g/mol

- IUPAC Name: 2-(Dimethylamino)acetyl chloride hydrochloride

- Synonyms: Dimethylglycinyl chloride hydrochloride, N,N-Dimethylglycinoyl chloride hydrochloride .

Key Properties :

- Appearance : White to off-white crystalline powder.

- Reactivity : Functions as an acylating agent due to the reactive acetyl chloride group.

- Applications: Widely used in peptide synthesis, pharmaceutical intermediates (e.g., cefotiam derivatives), and as a reagent for introducing dimethylaminoacetyl groups .

Comparison with Structurally Similar Compounds

2-(Diethylamino)ethyl Chloride Hydrochloride

- CAS No.: 869-24-9

- Molecular Formula : C₆H₁₅Cl₂N

- Molecular Weight : 172.10 g/mol

- Key Differences: Structure: Contains a diethylamino group (-N(C₂H₅)₂) and ethyl chloride moiety, compared to the dimethylaminoacetyl group in the target compound. Reactivity: Acts as an alkylating agent rather than an acylating agent. Applications: Used in synthesizing antihistamines (e.g., chlorphenamine), antidepressants (e.g., imipramine), and cationic polymers .

- Physicochemical Properties: Melting Point: 206–210°C (vs. Solubility: Highly soluble in water and ethanol, similar to the target compound .

2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride (DASC Hydrochloride)

- Molecular Formula: C₄H₁₁ClNO₂S·HCl

- Molecular Weight : 215.12 g/mol

- Key Differences :

- Physicochemical Properties :

- Stability : More moisture-sensitive than acetyl chloride derivatives due to the sulfonyl group’s electrophilicity.

2-(N,N-Dimethylamino)ethanethiol Hydrochloride

- CAS No.: 13242-44-9

- Molecular Formula : C₄H₁₂ClNS

- Molecular Weight : 141.66 g/mol

- Key Differences: Structure: Contains a thiol (-SH) group instead of acetyl chloride. Reactivity: Acts as a reducing agent or thiolating reagent. Applications: Used in drug delivery systems (e.g., nanoparticle functionalization) and synthesizing disulfide-linked prodrugs .

- Physicochemical Properties :

Comparative Data Table

Research Findings and Trends

- Reactivity Trends: The dimethylamino group enhances nucleophilicity in acylation reactions compared to diethylamino analogs, which exhibit steric hindrance . Sulfonylating agents (e.g., DASC) show higher electrophilicity than acylating agents, enabling faster reactions with amines .

- Synthetic Utility: this compound is preferred in peptide coupling due to its mild reaction conditions, whereas diethylamino analogs require higher temperatures . Thiol derivatives are increasingly used in bioconjugation, leveraging disulfide bond formation for targeted drug delivery .

Activité Biologique

2-(Dimethylamino)acetyl chloride hydrochloride (DMAC) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of its role as a potent inhibitor of acetylcholinesterase (AChE). This compound is a derivative of acetyl chloride and has been studied for its potential therapeutic applications, especially in neurodegenerative diseases like Alzheimer's. This article explores the biological activity of DMAC, including its mechanisms of action, pharmacological properties, and relevant research findings.

Target Enzymes:

DMAC primarily acts as an inhibitor of AChE, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, DMAC increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Molecular Interactions:

Research indicates that DMAC binds to the active site of AChE, leading to mixed-type inhibition. Molecular docking studies have shown that DMAC interacts with key residues in the enzyme's active site, which is critical for its inhibitory effect .

Anticholinesterase Activity

DMAC exhibits significant anticholinesterase activity, with IC50 values indicating its potency. In vitro studies have demonstrated that DMAC can effectively inhibit AChE at micromolar concentrations. For instance, one study reported an IC50 value of approximately 40 µM for DMAC against human AChE .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of DMAC is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption: Rapidly absorbed after administration.

- Distribution: High affinity for nervous tissue due to its lipophilicity.

- Metabolism: Primarily metabolized by hepatic enzymes.

- Excretion: Excreted mainly via urine.

In Vitro Studies

- AChE Inhibition:

- Cell Viability Assays:

In Vivo Studies

- Animal Models:

- Dosage Effects:

Comparative Biological Activity Table

Q & A

Basic Question: What are the recommended synthetic routes for 2-(Dimethylamino)acetyl chloride hydrochloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting dimethylaminoacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions generates the acyl chloride intermediate. Key steps include:

- Reagent Selection: Use SOCl₂ in dichloromethane at 0–5°C to minimize side reactions .

- Purification: Distillation under reduced pressure or recrystallization from ethanol/ether mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Quality Control: Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

This compound is corrosive and moisture-sensitive. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of HCl vapors .

- Storage: Keep in a desiccator at 2–8°C under argon to prevent hydrolysis. Label containers with OSHA H315 (skin irritation) and H335 (respiratory irritation) codes .

- Spill Management: Neutralize spills with sodium bicarbonate before mechanical collection .

Advanced Question: How can decomposition pathways of this compound be monitored during storage or reactions?

Methodological Answer:

Decomposition to dimethylaminoacetic acid or dimethylamine is common. Mitigation strategies include:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 14 days) and analyze via ¹H NMR (disappearance of acyl chloride peak at δ 3.3 ppm) .

- Stabilizers: Add molecular sieves (3Å) to storage containers to absorb moisture .

- In Situ Monitoring: Use FTIR to track carbonyl stretching frequency shifts (from ~1800 cm⁻¹ for acyl chloride to ~1700 cm⁻¹ for carboxylic acid) .

Advanced Question: What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.0452 for C₆H₁₁ClNO⁺) with ±5 ppm accuracy .

- 2D NMR (HSQC, HMBC): Assign quaternary carbons and differentiate regioisomers. For example, HMBC correlations from the methylamino group (δ 2.2 ppm) to the carbonyl carbon (δ 170 ppm) confirm connectivity .

- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives (e.g., salt forms with trifluoroacetate) .

Advanced Question: How can contradictory literature data on reaction yields with this compound be reconciled?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions or impurity profiles:

- Parameter Screening: Optimize stoichiometry (e.g., 1.2 eq. acyl chloride per amine nucleophile) and solvent polarity (e.g., THF vs. DMF) using DoE (Design of Experiments) .

- Impurity Profiling: Identify byproducts (e.g., dimerization products) via LC-MS and adjust reaction time/temperature accordingly .

- Reproducibility: Report detailed protocols, including drying methods for solvents (e.g., molecular sieves vs. distillation) .

Basic Question: What are the primary applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:

It is widely used to introduce dimethylaminoacetyl groups into target molecules:

- Antibiotic Derivatives: React with β-lactam cores (e.g., cephalosporins) to enhance bioavailability. Monitor coupling efficiency via ¹³C NMR (appearance of carbonyl signal at δ 175 ppm) .

- Prodrug Activation: Conjugate with hydroxyl-containing drugs (e.g., antivirals) to improve solubility. Purify via flash chromatography (silica gel, 5% MeOH in DCM) .

Advanced Question: How can reaction kinetics for acylation using this compound be quantitatively modeled?

Methodological Answer:

- Pseudo-First-Order Kinetics: Monitor consumption of the amine nucleophile via UV-Vis (λ = 254 nm) or inline IR. Calculate rate constants (k) using the integrated rate law .

- Computational Modeling: Employ DFT (B3LYP/6-31G*) to simulate transition states and predict regioselectivity in complex substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.